Glyceryl 1,3-dipalmitate, also known as 1,3-dipalmitin or 1,3-dipalmitoylglycerin, is a type of fat molecule belonging to the class of triglycerides []. It is formed by an esterification reaction between glycerol and two palmitic acid (hexadecanoic acid) molecules [, ]. Triglycerides are the main form of energy storage in animals and plants []. Glyceryl 1,3-dipalmitate has been investigated in scientific research for various purposes, including its potential biological activities and use as a standard reference compound in lipid analysis [].
Glyceryl 1,3-dipalmitate has a three-carbon glycerol backbone with two palmitic acid chains esterified to the 1st and 3rd carbon positions (hence the 1,3- designation). Each palmitic acid chain is a long, straight hydrocarbon chain with a terminal carboxylic acid group. The key features of this structure include:
Glyceryl 1,3-dipalmitate can be synthesized in a laboratory setting through an esterification reaction between glycerol and palmitic acid. This reaction can be catalyzed by an acid or enzyme [].
CH₃(CH₂)₁₄COOH (palmitic acid) + HOCH₂CH(OH)CH₂OH (glycerol) → CH₂(OOCR₁)(CHOH)CH₂(OOCR₂) (glyceryl 1,3-dipalmitate) + H₂O (water)
Where R₁ and R₂ represent the palmitic acid chains (CH₃(CH₂)₁₄CO-).
Glyceryl 1,3-dipalmitate can undergo hydrolysis, breaking down into its constituent parts - glycerol and palmitic acid. This reaction can be facilitated by enzymes like lipases or under strong acidic or basic conditions [].
Glyceryl 1,3-dipalmitate may participate in other metabolic reactions within cells, but specific details require further investigation.
The specific mechanism of action of glyceryl 1,3-dipalmitate depends on the context of its use. In its biological role, it serves as a storage form of energy. When needed, enzymes break down the ester linkages, releasing the fatty acid chains for cellular energy production through processes like beta-oxidation []. In research settings, it might act as a reference compound for studying other lipids or their interactions.
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